molecular formula C11H12ClNO B3250981 4-(Aminomethyl)naphthalen-1-ol hydrochloride CAS No. 2060061-95-0

4-(Aminomethyl)naphthalen-1-ol hydrochloride

Cat. No.: B3250981
CAS No.: 2060061-95-0
M. Wt: 209.67
InChI Key: PYLFDMFSGRNMLS-UHFFFAOYSA-N
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Description

4-(Aminomethyl)naphthalen-1-ol hydrochloride is a chemical compound with the molecular formula C11H12ClNO It is a derivative of naphthalene, characterized by the presence of an aminomethyl group at the 4-position and a hydroxyl group at the 1-position, forming a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)naphthalen-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with naphthalene, which undergoes a series of reactions to introduce the aminomethyl and hydroxyl groups.

    Aminomethylation: Naphthalene is subjected to aminomethylation, where an aminomethyl group is introduced at the 4-position. This can be achieved using formaldehyde and ammonia or a primary amine under acidic conditions.

    Hydroxylation: The hydroxyl group is introduced at the 1-position through a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or peracids.

    Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)naphthalen-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

    Oxidation Products: Naphthoquinones, ketones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Alkylated, acylated, and sulfonated derivatives.

Scientific Research Applications

4-(Aminomethyl)naphthalen-1-ol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Serves as a fluorescent probe for studying biological systems due to its naphthalene core.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)naphthalen-1-ol hydrochloride depends on its application:

    Biological Systems: It interacts with cellular components, potentially targeting enzymes or receptors, leading to changes in cellular function.

    Fluorescent Probes: The naphthalene core exhibits fluorescence, allowing it to be used in imaging and diagnostic applications.

Comparison with Similar Compounds

Similar Compounds

    4-Aminonaphthalene-1-ol: Lacks the aminomethyl group, leading to different chemical properties and reactivity.

    1-Aminomethyl-1,2,3,4-tetrahydro-naphthalen-1-ol: Contains a tetrahydro naphthalene core, resulting in different biological activities.

Uniqueness

4-(Aminomethyl)naphthalen-1-ol hydrochloride is unique due to the presence of both aminomethyl and hydroxyl groups on the naphthalene core, providing a versatile platform for chemical modifications and diverse applications.

Properties

IUPAC Name

4-(aminomethyl)naphthalen-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO.ClH/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10;/h1-6,13H,7,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLFDMFSGRNMLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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